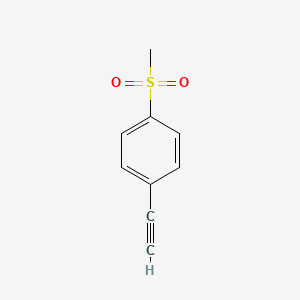

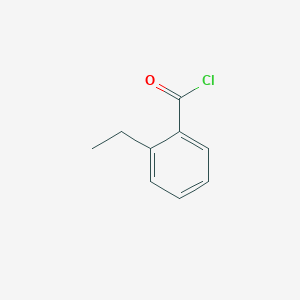

![molecular formula C10H12N4O B1322240 2-哌嗪-1-基[1,3]噁唑并[5,4-b]吡啶 CAS No. 300552-26-5](/img/structure/B1322240.png)

2-哌嗪-1-基[1,3]噁唑并[5,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is a compound that falls within the category of heterocyclic compounds, which are known for their diverse range of biological activities. The structure of this compound suggests that it may possess interesting chemical and pharmacological properties due to the presence of the oxazolo[5,4-b]pyridine core and the piperazin-1-yl substituent.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, the preparation of piperazinyl oxazolidinones with a heteroaromatic ring, such as pyridine, has been reported, indicating that the distal nitrogen of the piperazinyl ring can be substituted with a six-membered heteroaromatic ring to yield compounds with significant antibacterial properties . Another study describes the synthesis of piperazine-1-yl-1H-indazole derivatives, which are synthesized in a simple and efficient process, characterized by spectral analysis . These methods could potentially be adapted for the synthesis of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides has been determined, revealing strong hydrogen bonding and partial stacking motives . This suggests that the molecular structure of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine could also exhibit interesting intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the literature. Oxazolo[4,5-d]pyrimidines, for example, have been obtained by cyclization and cyclocondensation reactions, indicating that the oxazolo[5,4-b]pyridine core can participate in various chemical transformations . Additionally, the synthesis of isoxazolo[2,3-a]-pyridinium salts and their rearrangement into different heterocyclic structures has been reported . These studies provide insights into the potential chemical reactions that 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. For instance, the synthesis and properties of 2H-2-(4-substituted-1-piperazinylalkyl)-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines have been described, with some compounds showing antipsychotic activity . This suggests that 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine may also possess unique physical and chemical properties that could be relevant for pharmacological applications.

科学研究应用

1. 非阿片类镇痛剂

Viaud 等人(1995 年)的一项研究探索了一系列 1-(氨基烷基)和 1-[(4-芳基-1-哌嗪基)烷基]噁唑并[5,4-b]吡啶-2(1H)-酮衍生物,重点关注它们的安全性与镇痛功效。他们发现带有 4-(取代苯基)-1-哌嗪基取代基和 3-4 碳烷基侧链的化合物表现出显著的镇痛活性。具体来说,1-[[4-(4-氟苯基)-1-哌嗪基]丙基]噁唑并[5,4-b]吡啶-2(1H)-酮显示出有效、快速作用、非阿片类且非抗炎的镇痛特性,且急性毒性低 (Viaud 等,1995)。

2. 组胺 H3 受体拮抗剂

Olczak 等人(2021 年)报告了几种 4-正丙基哌嗪衍生物的结构,包括 2-(4-丙基-哌嗪-1-基)噁唑并[5,4-c]吡啶,作为潜在的 H3 受体拮抗剂。他们的研究涉及 X 射线晶体学以及对吸收、分布、代谢和排泄 (ADME) 的评估,证实了该化合物在药物应用中的效用。这项研究是寻找非咪唑组胺 H3 受体拮抗剂新线索的持续努力的一部分 (Olczak 等,2021)。

3. 代谢途径识别

Brownsill 等人(1994 年)使用高效液相色谱和质谱法研究了相关化合物 S12813 在大鼠肝脏切片中的代谢。他们鉴定了极性 I 相和 II 相代谢物,提出了该化合物在大鼠肝脏切片中的代谢途径 (Brownsill 等,1994)。

4. 合成和对接研究

Balaraju 等人(2019 年)对哌嗪-1-基-1H-吲唑衍生物进行了合成和对接研究,强调了它们在药物化学中的重要性。他们合成了一种新型化合物,1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑,通过光谱分析对其进行了表征,并对其潜在应用提供了见解 (Balaraju 等,2019)。

5. α7 烟碱型乙酰胆碱受体调节剂

Clark 等人(2014 年)基于 2-((吡啶-3-氧基)甲基)哌嗪支架设计和合成了 α7 烟碱型乙酰胆碱受体 (nAChR) 调节剂。他们将噁唑并[4,5-b]吡啶、(R)-18 和 4-甲氧苯基脲、(R)-47 确定为有效且选择性的调节剂,证明了它们在过敏性肺部炎症小鼠模型中的功效 (Clark 等,2014)。

安全和危害

属性

IUPAC Name |

2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJTRKJOCKUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)